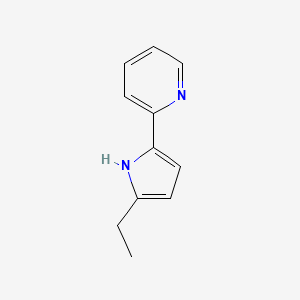
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole is a heterocyclic aromatic compound used in the synthesis of a variety of pharmaceuticals and other compounds. It is a colourless, non-toxic solid with a melting point of 125°C and a boiling point of 246°C. It is soluble in water, ethanol and other organic solvents. The compound is used as a building block in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs and anti-diabetic drugs. It is also used in the synthesis of a variety of other compounds, such as dyes, fragrances and agrochemicals.
Mechanism of Action
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole is believed to act as a ligand in the formation of coordination complexes, and it is thought to be involved in the binding of a variety of pharmaceuticals and other compounds. It is also believed to be involved in the catalytic activity of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to be involved in the regulation of cell growth and differentiation, as well as in the regulation of the immune system. In addition, it has been shown to be involved in the regulation of the metabolism of carbohydrates, lipids and proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Pyridinyl)-5-ethyl-1H-pyrrole in lab experiments include its low toxicity, its low cost and its ease of use. The main limitation of using this compound in lab experiments is that it is not very soluble in water, and it can be difficult to obtain a high concentration of the compound in solution.
Future Directions
Future research on 2-(2-Pyridinyl)-5-ethyl-1H-pyrrole could focus on the development of new synthesis methods and the optimization of existing methods. In addition, further research could be conducted to investigate the biochemical and physiological effects of the compound. Other possible future directions include the development of new pharmaceuticals and other compounds based on the compound, as well as the development of new analytical techniques for the detection and quantification of the compound.
Synthesis Methods
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole can be synthesized by the condensation reaction of 2-amino-5-ethylpyridine and ethylformate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to a temperature of about 110°C for a period of about two hours. The reaction is then cooled to room temperature and the product is isolated by filtration.
Scientific Research Applications
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole has been widely used in the synthesis of a variety of pharmaceuticals and other compounds. It has also been used in the synthesis of a variety of dyes, fragrances and agrochemicals. In addition, it has been used in the synthesis of a variety of other compounds, such as anti-inflammatory drugs, anti-cancer drugs and anti-diabetic drugs.
properties
IUPAC Name |
2-(5-ethyl-1H-pyrrol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h3-8,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKUEBXVURHKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)
